molecular formula C10H18ClNO2 B13516585 rac-methyl (3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate hydrochloride

rac-methyl (3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate hydrochloride

Cat. No.: B13516585
M. Wt: 219.71 g/mol
InChI Key: UAVGRQANHLBRSW-ZXKHYXLDSA-N
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Description

Rac-methyl (3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate hydrochloride is a chemical compound that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Rac-methyl (3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-methyl (3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Rac-(3aR,5S,7aR)-octahydro-1H-indole-5-carboxylic acid
  • Methyl (3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate

Uniqueness

Rac-methyl (3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate hydrochloride is unique due to its specific structural configuration and the presence of the hydrochloride group, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

methyl (3aS,5R,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-5-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9;/h7-9,11H,2-6H2,1H3;1H/t7-,8-,9+;/m1./s1

InChI Key

UAVGRQANHLBRSW-ZXKHYXLDSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H]2[C@@H](C1)CCN2.Cl

Canonical SMILES

COC(=O)C1CCC2C(C1)CCN2.Cl

Origin of Product

United States

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